molecular formula C24H28N4O B12789494 2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one CAS No. 184691-51-8

2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one

Cat. No.: B12789494
CAS No.: 184691-51-8
M. Wt: 388.5 g/mol
InChI Key: BTPVVTGVKFFPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these steps include:

    Pyridine derivatives: Used as starting materials for the pyridoindole core.

    Piperazine: Introduced through nucleophilic substitution reactions.

    Phenyl halides: Used to introduce the phenyl group via coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or methyl groups.

    Reduction: Reduction reactions could target the double bonds within the ring structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halides, acids, or bases depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures are often studied for their potential pharmacological activities. They may interact with biological targets such as enzymes or receptors.

Medicine

The compound could be investigated for its potential therapeutic effects. Similar compounds have been studied for their activity as antipsychotics, antidepressants, or anticancer agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it might bind to a receptor or enzyme, altering its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-9-methyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-1H-pyrido(3,4-b)indol-1-one: Similar in structure but with different substituents.

    Pyridoindoles: A class of compounds with a similar core structure.

    Piperazine derivatives: Compounds containing the piperazine ring, often with various pharmacological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

CAS No.

184691-51-8

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

9-methyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C24H28N4O/c1-25-22-10-6-5-9-20(22)21-11-12-28(24(29)23(21)25)18-15-26-13-16-27(17-14-26)19-7-3-2-4-8-19/h2-10H,11-18H2,1H3

InChI Key

BTPVVTGVKFFPPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.